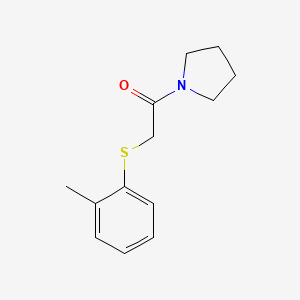
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, also known as MDPHP, is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as alpha-PVP and alpha-PHP, and has been reported to have similar effects on the central nervous system.
作用機序
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system, leading to euphoria, increased energy, and heightened alertness. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to have anxiogenic effects, which may contribute to its potential use as a research tool for studying anxiety disorders.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may lead to cardiovascular complications. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to cause hyperthermia, which can be dangerous if not managed properly. Additionally, 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to cause oxidative stress and damage to cells, which may contribute to its potential neurotoxicity.
実験室実験の利点と制限
One advantage of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potent psychostimulant effects, which may be useful for studying the neurochemical and behavioral effects of stimulant drugs. However, one limitation of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is its potential for abuse and addiction, which may complicate the interpretation of experimental results. Additionally, the potential for cardiovascular and other physiological complications may limit the use of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One area of interest is its potential use as a research tool for studying anxiety disorders, due to its reported anxiogenic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, particularly with regard to its potential neurotoxicity. Finally, research is needed to develop safer and more effective treatments for addiction and other psychiatric disorders, which may be facilitated by a better understanding of the neurochemical mechanisms underlying the effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone and related drugs.
合成法
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized by various methods, including the reduction of 2-(2-methylphenyl)sulfonylacetic acid with lithium aluminum hydride or the reaction of 2-(2-methylphenyl)sulfonylpyrrolidine with ethyl bromoacetate followed by reduction with lithium aluminum hydride. The synthesis of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is relatively simple and can be achieved using easily accessible reagents.
科学的研究の応用
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have affinity for the dopamine transporter and the serotonin transporter, which are important targets for drugs used to treat psychiatric disorders. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.
特性
IUPAC Name |
2-(2-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-6-2-3-7-12(11)16-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPROUQCOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

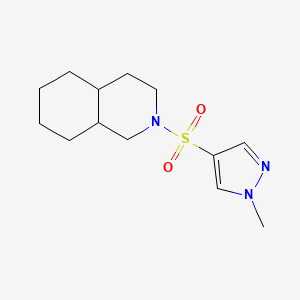
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
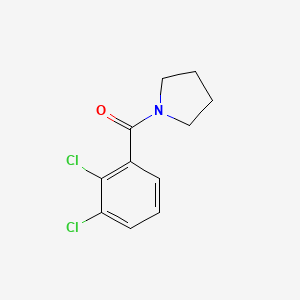
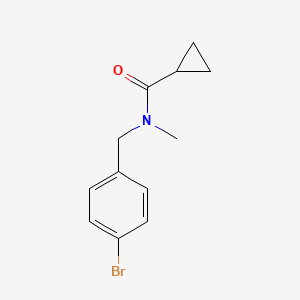

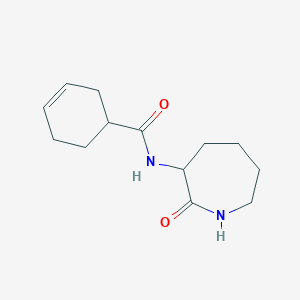

![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
